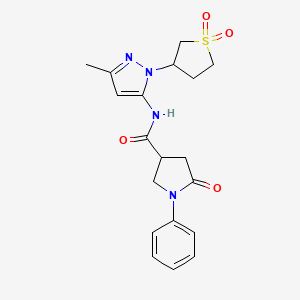
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK1/2 channels by the compound can modulate cell excitability, which could have potential therapeutic implications in conditions like pain perception, epilepsy, reward/addiction, and anxiety .
生物活性
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activity, particularly as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This article reviews its biological properties, mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H19N3O5S2, with a molecular weight of 385.45 g/mol. It features a complex structure that includes a pyrrolidine core and a thiophene moiety, which are crucial for its biological activity.
Target of Action : The primary target for this compound is the GIRK channels (GIRK1/2). These channels play a significant role in regulating neuronal excitability and neurotransmitter release.
Mode of Action : The compound acts as an activator of GIRK channels, enhancing potassium ion permeability across the cell membrane. This results in hyperpolarization of the cell membrane potential, leading to decreased neuronal excitability.
Biochemical Pathways : Activation of GIRK channels influences various G protein-coupled receptor (GPCR) signaling pathways, which are implicated in numerous physiological processes including pain perception, anxiety, and reward mechanisms.
Pharmacokinetics
Research has indicated that compounds similar to this compound demonstrate nanomolar potency as GIRK activators with improved metabolic stability. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a candidate for further therapeutic exploration.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological implications of activating GIRK channels through this compound:
-
Study on Pain Perception :
- Researchers found that activation of GIRK channels can modulate pain pathways, suggesting potential analgesic effects when using this compound in pain management therapies.
-
Anxiety and Depression Models :
- In animal models, activation of GIRK channels was linked to anxiolytic effects, indicating that this compound could be beneficial in treating anxiety disorders.
-
Neuroprotective Effects :
- Preliminary studies suggest that GIRK channel activation may confer neuroprotection in models of neurodegeneration, highlighting the therapeutic potential of this compound in neurodegenerative diseases.
属性
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-13-9-17(23(21-13)16-7-8-28(26,27)12-16)20-19(25)14-10-18(24)22(11-14)15-5-3-2-4-6-15/h2-6,9,14,16H,7-8,10-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYFAALELAVVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














